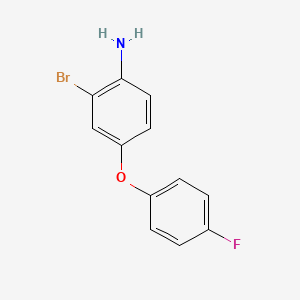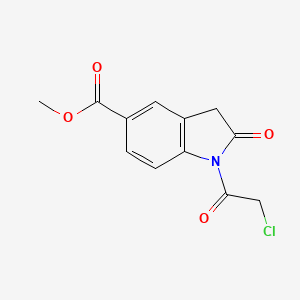
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO4 It is a derivative of oxindole, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate typically involves the reaction of 2-oxoindoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction: The oxindole core can be oxidized or reduced under specific conditions to yield different functionalized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The oxindole core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-6-carboxylate:
2-Oxoindoline Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
Methyl 1-(2-Chloroacetyl)-2-oxoindoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H10ClNO4 |
|---|---|
分子量 |
267.66 g/mol |
IUPAC名 |
methyl 1-(2-chloroacetyl)-2-oxo-3H-indole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-18-12(17)7-2-3-9-8(4-7)5-10(15)14(9)11(16)6-13/h2-4H,5-6H2,1H3 |
InChIキー |
MTIOCTHJXIKPMG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



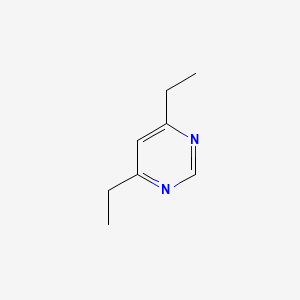
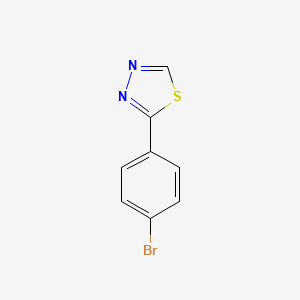
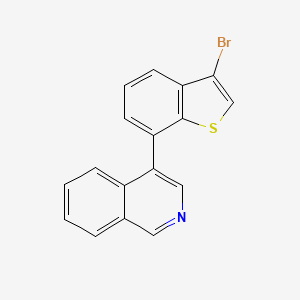
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
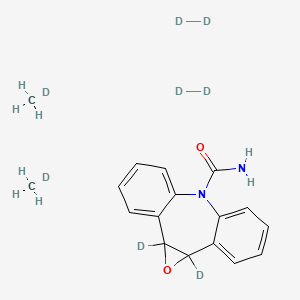
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
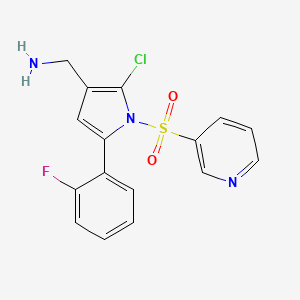

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
